molecular formula C14H16ClN5 B12711595 1-(4-Biphenylyl)biguanide monohydrochloride CAS No. 4767-31-1

1-(4-Biphenylyl)biguanide monohydrochloride

Katalognummer: B12711595
CAS-Nummer: 4767-31-1
Molekulargewicht: 289.76 g/mol
InChI-Schlüssel: JJRQXGUWZORBNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Biphenylyl)biguanide monohydrochloride is a chemical compound belonging to the biguanide family Biguanides are known for their diverse applications in various fields, including medicine, chemistry, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Biphenylyl)biguanide monohydrochloride typically involves the reaction of 4-biphenylamine with cyanoguanidine under specific conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the biguanide structure. The resulting product is then purified and converted into its monohydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Biphenylyl)biguanide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more stable, reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 1-(4-Biphenylyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it can inhibit mitochondrial respiratory complex I, affecting cellular energy production and metabolism . Additionally, the compound may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Biphenylyl)biguanide monohydrochloride stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

4767-31-1

Molekularformel

C14H16ClN5

Molekulargewicht

289.76 g/mol

IUPAC-Name

1-(diaminomethylidene)-2-(4-phenylphenyl)guanidine;hydrochloride

InChI

InChI=1S/C14H15N5.ClH/c15-13(16)19-14(17)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H6,15,16,17,18,19);1H

InChI-Schlüssel

JJRQXGUWZORBNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)N=C(N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.